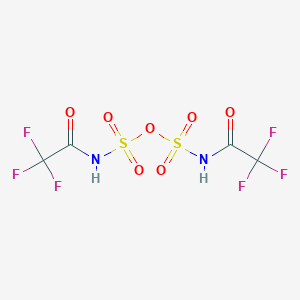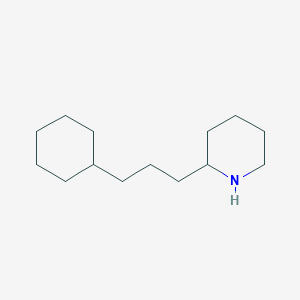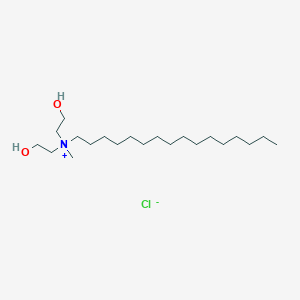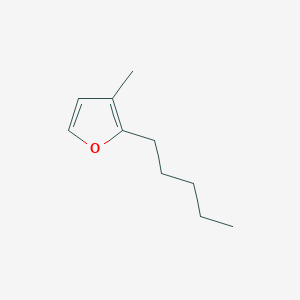
Furan, methylpentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, methylpentyl- is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. Furans are known for their wide range of applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives, including furan, methylpentyl-, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds . These reactions typically require mild catalysts such as sulfuric acid, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived feedstocks. For example, furfural, a key intermediate in the production of furans, can be obtained from agricultural residues such as oat hulls, rice husks, and sugarcane bagasse . The conversion of these feedstocks to furfural involves acid hydrolysis followed by dehydration .
Analyse Des Réactions Chimiques
Types of Reactions
Furan, methylpentyl- undergoes various chemical reactions, including:
Oxidation: Furan derivatives can be oxidized to form compounds such as succinaldehyde.
Reduction: Catalytic hydrogenation of furan can produce tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and acylation, are common for furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires catalysts like Raney nickel.
Substitution: Reagents such as nitric acid for nitration and acyl chlorides for acylation are used.
Major Products Formed
Oxidation: Succinaldehyde.
Reduction: Tetrahydrofuran.
Substitution: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
Furan, methylpentyl- and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential antimicrobial and antifungal properties.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of furan, methylpentyl- involves its interaction with various molecular targets and pathways. For example, furan derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis . Additionally, they may exert their effects through the modulation of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Furan, methylpentyl- can be compared with other similar compounds such as pyrrole and thiophene, which are also five-membered aromatic heterocycles containing a single heteroatom . While all three compounds exhibit aromaticity and undergo similar electrophilic substitution reactions, furan is unique due to the presence of an oxygen atom in its ring structure, which imparts different reactivity and properties .
List of Similar Compounds
- Pyrrole
- Thiophene
- Benzofuran
- Dibenzofuran
Propriétés
Numéro CAS |
61215-77-8 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-methyl-2-pentylfuran |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-10-9(2)7-8-11-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HFJLXTKFXUKXNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
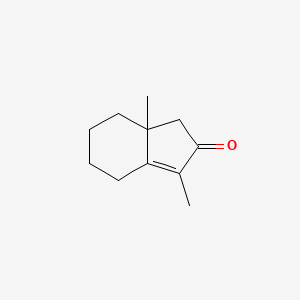
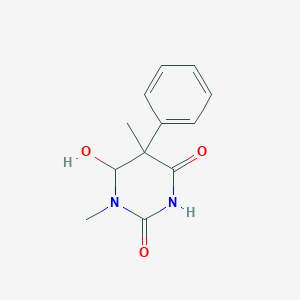
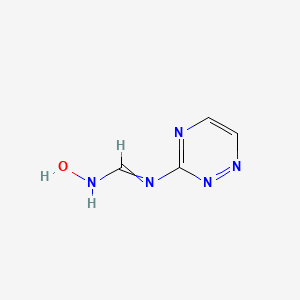

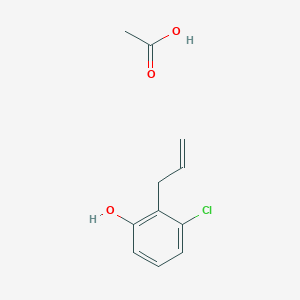
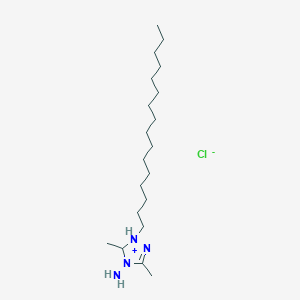
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

